molecular formula C14H16O4 B1396569 Benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]- CAS No. 151329-39-4

Benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]-

Cat. No.: B1396569
CAS No.: 151329-39-4
M. Wt: 248.27 g/mol
InChI Key: BZUPIVMMIUZGDI-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]- is a synthetic organic compound with the molecular formula C14H16O4 . It is characterized by the presence of a benzoic acid moiety substituted with a 3-(1,1-dimethylethoxy)-3-oxo-1-propenyl group.

Preparation Methods

The synthesis of benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]- can be achieved through several synthetic routes. One common method involves the esterification of benzoic acid with 3-(1,1-dimethylethoxy)-3-oxo-1-propenyl alcohol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux to ensure complete conversion. Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]- undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various biochemical reactions. For example, the carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]- can be compared with other similar compounds such as:

The uniqueness of benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]- lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-[3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-14(2,3)18-12(15)9-6-10-4-7-11(8-5-10)13(16)17/h4-9H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUPIVMMIUZGDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00706111
Record name 4-(3-tert-Butoxy-3-oxoprop-1-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00706111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151329-39-4
Record name 4-(3-tert-Butoxy-3-oxoprop-1-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00706111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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